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molecular formula C10H10F2O3 B8632521 Methyl 3-(3,5-difluorophenoxy)propanoate

Methyl 3-(3,5-difluorophenoxy)propanoate

Cat. No. B8632521
M. Wt: 216.18 g/mol
InChI Key: IKZZKRLIIWCUAC-UHFFFAOYSA-N
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Patent
US07723321B2

Procedure details

A mixture of methyl 3-(3,5-difluorophenoxy)acrylate (60.0 g, 280 mmol, STEP 5), and 10% palladium on carbon (1.0 g) in methanol (300 mL) was stirred under hydrogen gas (1 atmosphere) at room temperature for 18 hours. The reaction mixture was filtered through a pad of Celite, and washed with toluene (100 mL). The filtrate was concentrated in vacuum to afford the title compound (61.0 g, quant) as a colorless oil, which was used in the next step without further purification.
Name
methyl 3-(3,5-difluorophenoxy)acrylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([F:15])[CH:14]=1)[O:5][CH:6]=[CH:7][C:8]([O:10][CH3:11])=[O:9]>[Pd].CO>[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([F:15])[CH:14]=1)[O:5][CH2:6][CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
methyl 3-(3,5-difluorophenoxy)acrylate
Quantity
60 g
Type
reactant
Smiles
FC=1C=C(OC=CC(=O)OC)C=C(C1)F
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen gas (1 atmosphere) at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washed with toluene (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(OCCC(=O)OC)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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